An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Chlorodibenzo-p-dioxin
An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Chlorodibenzo-p-dioxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorodibenzo-p-dioxin (2-CDD) is a monochlorinated congener of the polychlorinated dibenzo-p-dioxins (PCDDs), a class of persistent organic pollutants (POPs) of significant environmental and toxicological concern. While not as extensively studied as its more toxic, higher chlorinated counterparts like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), understanding the fundamental chemical and physical properties of 2-CDD is crucial for assessing its environmental fate, transport, and potential biological interactions. This guide provides a comprehensive overview of the core physicochemical characteristics of 2-CDD, along with detailed experimental protocols for their determination, to support research and development activities in related fields.
PCDDs are characterized by a dibenzo-p-dioxin molecular structure, which consists of two benzene rings linked by two oxygen atoms.[1] The 75 different PCDD congeners are distinguished by the number and position of chlorine atoms on these rings.[1] 2-CDD, as a monochlorinated dioxin, represents a foundational structure for understanding the impact of chlorination on the properties and behavior of this class of compounds.
Core Chemical and Physical Properties
The chemical and physical properties of 2-Chlorodibenzo-p-dioxin dictate its behavior in various environmental matrices and biological systems. A summary of these key properties is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₇ClO₂ | |
| Molecular Weight | 218.63 g/mol | |
| CAS Number | 39227-54-8 | |
| Appearance | Colorless solid/crystals | [2] |
| Melting Point | 88-89 °C | [2][3] |
| Boiling Point | No experimental data available; estimated to be high | [1] |
| Water Solubility | 0.417 mg/L at 25°C | [1] |
| Vapor Pressure | 1.3 x 10⁻⁴ mm Hg at 25°C | [1] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.52 - 5.45 | [1] |
| Henry's Law Constant | 1.61 x 10⁻⁵ atm·m³/mol (estimated) | [1] |
Synthesis of 2-Chlorodibenzo-p-dioxin
The synthesis of chlorinated dibenzo-p-dioxins, including 2-CDD, is often achieved through an Ullmann condensation reaction.[4][5] This reaction involves the copper-catalyzed coupling of a phenol and an aryl halide.[4] For the synthesis of 2-CDD, this would typically involve the reaction of a chlorinated catechol with a suitable dichlorobenzene derivative in the presence of a copper catalyst and a base at elevated temperatures.
Representative Synthesis Protocol (Ullmann Condensation)
This protocol is a generalized representation and may require optimization for specific laboratory conditions and desired yield.
Reactants:
-
Precursor 1: A suitably substituted catechol (e.g., catechol)
-
Precursor 2: A suitably substituted dichlorobenzene (e.g., 1,2-dichlorobenzene)
-
Catalyst: Copper(I) salt (e.g., CuI) or activated copper powder
-
Base: A strong base (e.g., potassium carbonate, sodium hydride)
-
Solvent: High-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), pyridine)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine the catechol precursor, dichlorobenzene precursor, and the base.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the high-boiling polar aprotic solvent, followed by the copper catalyst.
-
Reaction: Heat the reaction mixture to a high temperature (typically in the range of 150-210°C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a dilute acid.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, toluene).
-
Purification: Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate). Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Chlorodibenzo-p-dioxin.
Caption: Generalized workflow for the Ullmann condensation synthesis of 2-Chlorodibenzo-p-dioxin.
Experimental Determination of Physicochemical Properties
Accurate determination of the physicochemical properties of 2-CDD is essential for predictive modeling and risk assessment. The following sections outline detailed protocols for key experimental procedures.
Melting Point Determination
The melting point of a crystalline solid provides an indication of its purity.[6] A sharp melting point over a narrow range is characteristic of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)[6]
-
Thermometer
Procedure:
-
Sample Preparation: Finely powder a small amount of the crystalline 2-CDD.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[6]
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 20°C below the expected melting point.
-
Then, decrease the heating rate to approximately 1-2°C per minute.[7]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[6]
-
-
Purity Assessment: A narrow melting range (0.5-1°C) is indicative of a pure compound.
Caption: Step-by-step workflow for determining the melting point of 2-Chlorodibenzo-p-dioxin.
Octanol-Water Partition Coefficient (Log K_ow_) Determination (Shake-Flask Method)
The octanol-water partition coefficient (K_ow_) is a critical parameter for predicting the environmental partitioning and bioaccumulation potential of a chemical.[8] The shake-flask method is a direct and widely accepted technique for its determination.[8][9]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
2-Chlorodibenzo-p-dioxin
-
Centrifuge tubes or separatory funnels
-
Shaker
-
Analytical instrument for concentration measurement (e.g., GC-MS, HPLC)
Procedure:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
Test Solution Preparation: Prepare a stock solution of 2-CDD in n-octanol.
-
Partitioning:
-
Phase Separation: Separate the n-octanol and water phases by centrifugation or by allowing them to stand until a clear separation is observed.[9]
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of 2-CDD in each phase using a suitable analytical method (e.g., GC-MS).
-
-
Calculation: Calculate the K_ow_ as the ratio of the concentration of 2-CDD in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log K_ow_).
Caption: Workflow for the experimental determination of the octanol-water partition coefficient (Log K_ow_).
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of PCDDs, including 2-CDD, due to its high sensitivity and specificity.[10][11] EPA Method 1613B provides a detailed protocol for the analysis of tetra- through octa-chlorinated dioxins and furans in various environmental matrices.[2][12][13]
General GC-MS Protocol for 2-CDD in Soil
This protocol is a generalized procedure based on established EPA methods and may require optimization for specific sample matrices and instrumentation.
1. Sample Preparation and Extraction:
-
Sample Collection and Homogenization: Collect a representative soil sample and homogenize it.
-
Spiking: Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C₁₂-2-CDD) to correct for extraction and cleanup losses.
-
Extraction: Extract the sample using an appropriate solvent system (e.g., toluene, hexane/acetone) via Soxhlet extraction or pressurized fluid extraction.[11]
2. Extract Cleanup:
-
Multi-step Cleanup: The crude extract will contain numerous interfering compounds that must be removed prior to GC-MS analysis. This typically involves a multi-step cleanup process using column chromatography with various adsorbents.[11][14]
-
Acid/Base Silica Gel Column: To remove acidic and basic interferences.
-
Alumina Column: For further cleanup and fractionation.
-
Carbon Column: To separate planar molecules like PCDDs from non-planar interferences.[11]
-
3. GC-MS Analysis:
-
Instrument Setup:
-
Injection: Inject a small volume of the purified extract into the GC.
-
Chromatographic Separation: The GC separates the different congeners based on their boiling points and interaction with the column's stationary phase. The oven temperature is programmed to ramp up over time to elute the compounds of interest.
-
Mass Spectrometric Detection: The mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio. For 2-CDD, specific ions are monitored for identification and quantification.
4. Data Analysis:
-
Identification: 2-CDD is identified by its retention time and the presence of characteristic ions at the correct isotopic abundance ratio.
-
Quantification: The concentration of 2-CDD is determined by comparing the response of the native compound to that of the labeled internal standard.
Caption: A comprehensive workflow for the analysis of 2-Chlorodibenzo-p-dioxin in soil samples using GC-MS.
Environmental Fate and Transport
The environmental fate of 2-Chlorodibenzo-p-dioxin is governed by a combination of physical transport and degradation processes.[18] Its relatively low water solubility and moderate Log K_ow_ suggest that it will tend to partition to organic matter in soil and sediment.
Degradation Pathways
1. Photodegradation:
-
Photodegradation is a significant pathway for the breakdown of PCDDs in the environment, particularly in the atmosphere and on surfaces exposed to sunlight.[2]
-
The process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-chlorine or carbon-oxygen bonds.[16]
-
The rate of photodegradation is influenced by factors such as the wavelength of light, the presence of photosensitizers, and the matrix in which the 2-CDD is present.[1]
2. Biodegradation:
-
Microbial degradation is another important process for the removal of PCDDs from the environment.[19]
-
Certain microorganisms, including bacteria and fungi, have been shown to degrade lower-chlorinated dioxins like 2-CDD.[20][21][22]
-
Aerobic biodegradation often proceeds via dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization.[21]
-
Anaerobic biodegradation can occur through reductive dechlorination, where chlorine atoms are removed and replaced with hydrogen atoms.[21]
Conclusion
This technical guide has provided a detailed overview of the core chemical and physical properties of 2-Chlorodibenzo-p-dioxin, a foundational compound in the study of polychlorinated dibenzo-p-dioxins. The synthesis, analytical determination, and environmental fate of 2-CDD have been discussed, with an emphasis on providing practical, protocol-driven information for researchers and scientists. A thorough understanding of these fundamental characteristics is essential for advancing our knowledge of the environmental behavior and potential toxicological implications of this important class of compounds.
References
-
Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Chlorinated Dibenzo-p-dioxins. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38252, 2-Chlorodibenzo-p-dioxin. Retrieved from [Link]
-
Toxin and Toxin Target Database. (n.d.). T3DB: 2-Chlorodibenzo-p-dioxin. Retrieved from [Link]
-
Thai Journal of Pharmaceutical Sciences. (2015). A Simple Method Based on One Phase Measurement for Determination of the Octanol-Water Partition Coefficient of Drugs. [Link]
-
MDPI. (2021). A Review of Soil Contaminated with Dioxins and Biodegradation Technologies: Current Status and Future Prospects. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dioxin Databases, Methods and Tools. Retrieved from [Link]
-
Sultan Idris Education University. (2021). experiment (1) determination of melting points. [Link]
-
PubMed. (2004). Biodegradation of dibenzo-p-dioxin, dibenzofuran, and chlorodibenzo-p-dioxins by Pseudomonas veronii PH-03. [Link]
-
PubMed. (2018). Photocatalytic reductive dechlorination of 2-chlorodibenzo-p-dioxin by Pd modified g-C3N4 photocatalysts under UV-vis irradiation: Efficacy, kinetics and mechanism. [Link]
-
Agilent Technologies. (n.d.). Dioxins & Furans Analysis in Water. Retrieved from [Link]
-
LCGC. (2020). Achieving Highly Sensitive Dioxin Analysis with Novel GC–MS Methods. [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
Stenutz. (n.d.). 2-chlorodibenzo-p-dioxin. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Characterization of 2,3,7,8-Substituted Chlorodibenzo-p-dioxins using LRGC-MS/MS. [Link]
-
ResearchGate. (2018). Experimental setup for photocatalytic degradation. [Link]
-
U.S. Environmental Protection Agency. (1994). Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. [Link]
-
Royal Society of Chemistry. (2025). Initiating photocatalytic degradation of organic pollutants under ultra-low light intensity via oxygen-centered organic radicals. [Link]
-
ResearchGate. (2024). Characterization of 2,3,7,8-substituted chlorodibenzo-p-dioxins using LRGC-MS/MS. [Link]
-
ACS Publications. (2020). Gas Chromatographic Estimation of Vapor Pressures and Octanol–Air Partition Coefficients of Semivolatile Organic Compounds of Emerging Concern. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
PubMed. (2006). Microbial degradation of chlorinated dioxins. [Link]
-
MDPI. (2022). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. [Link]
-
ResearchGate. (2025). (PDF) The design of an innovative experiment on the photocatalytic degradation of organic dyes in water. [Link]
-
Battelle. (n.d.). Biodegradation of Chlorinated Aromatic Compounds in Soils Using a Large Volume Heated Pile. Retrieved from [Link]
-
National Institutes of Health. (2004). ANALYSIS OF DIOXINS IN CONTAMINATED SOILS WITH THE CALUX AND CAFLUX BIOASSAYS, AN IMMUNOASSAY, AND GAS CHROMATOGRAPHY/HIGH-RESOLUTION MASS SPECTROMETRY. [Link]
-
PubMed. (2005). Cometabolic degradation of chlorinated aromatic compounds. [Link]
-
ScienceDirect. (2022). Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms an. [Link]
-
ResearchGate. (2004). Biodegradation of Dibenzo-p-dioxin, Dibenzofuran, and Chlorodibenzo-p-dioxins by Pseudomonas veronii PH-03. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Dioxins in Environmental Samples using GC/MS. Retrieved from [Link]
-
Euro Chlor. (2007). Biodegradability of chlorinated aromatic compounds. [Link]
-
VŠCHT Praha. (2008). Vapor Pressure of Organic Compounds. Measurement and Correlation. [Link]
-
Journal of Physical and Chemical Reference Data. (2009). The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature. [Link]
-
Diva Portal. (2006). Biodegradation of Aliphatic Chlorinated Hydrocarbon (PCE, TCE and DCE) in Contaminated Soil. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
University of Turin. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NEMI Method Summary - 1613B [nemi.gov]
- 3. oecd.org [oecd.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thaiscience.info [thaiscience.info]
- 9. oecd.org [oecd.org]
- 10. byjus.com [byjus.com]
- 11. ANALYSIS OF DIOXINS IN CONTAMINATED SOILS WITH THE CALUX AND CAFLUX BIOASSAYS, AN IMMUNOASSAY, AND GAS CHROMATOGRAPHY/HIGH-RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. well-labs.com [well-labs.com]
- 14. asianpubs.org [asianpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. eurochlor.org [eurochlor.org]
- 19. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 20. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. esig.org [esig.org]
